Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Yttrium atomically incorporated into Co(OH)F nanowires enables efficient electrochemical reduction of nitrate to ammonia†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03293K
A new kind of electrocatalyst consisting of yttrium-doped Co(OH)F (Y–Co(OH)F) nanowires was synthesized by one hydrothermal method for nitrate electroreduction to ammonia. It was demonstrated that the rare earth element Y, as an oxophilic metal, can be approximated as Lewis acid sites enhancing nitrate adsorption on the catalyst surface. Therefore, the Y–Co(OH)F exhibits excellent nitrate reduction performance, reaching an optimal ammonia production rate of 0.2149 mmol h−1 cm−2 and ammonia faradaic efficiency of 91.81%.
Detail
Full-color-emitting fluids from carbon dots stabilized in nonconventionally fluorescent micelles†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04743A
Red-emitting carbon dots from pyrolysis of citric acid in formamide, which are intrinsically water-insoluble, were solubilized and stabilized by the fluorescent micelles formed by a nonionic silicone surfactant and an anionic surfactant, leading to the formation of full-color-emitting colloids with good biocompatibility and a variety of potential applications.
Detail
Na2Fe2Se2O: a double anti-perovskite with prevalence of anionic redox activity in Na-ion batteries†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04722A
Na2Fe2Se2O with the I4/mmm space group was studied in sodium-ion batteries, delivering a reversible specific capacity of more than 140 mA h g−1. Operando XRD and XAS studies disclosed bifunctional redox behaviour with the prevalence of anionic electrochemical activity and a likely partial decomposition of the material, which, however, does not influence the electrochemical behaviour of the system.
Detail
Water vapour induced structural flexibility in a square lattice coordination network†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04109C
Herein, we introduce a new square lattice topology coordination network, sql-(1,3-bib)(ndc)-Ni, with three types of connection and detail its gas and vapour induced phase transformations. Exposure to humidity resulted in an S-shaped isotherm profile, suggesting potential utility of such materials as desiccants.
Detail
Visible-light-mediated synthesis of non-anomeric S-aryl glycosides via a photoactive electron-donor–acceptor complex†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03474G
A visible-light-mediated glycosylation reaction between glycosyl redox-active esters and disulfides has been reported, through which a series of S-aryl glycosides were obtained in good yields with satisfactory stereoselectivity. The preliminary mechanistic studies revealed that this transformation proceeded via an EDA complex. Moreover, the potential application value was demonstrated in the late-stage functionalisation of drug molecules and a gram-scale experiment.
Detail
Engineering semi-permeable giant liposomes†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04039A
Giant unilamellar vesicles (GUVs) with a semi-permeable nature are prerequisites for constructing synthetic cells. Here we engineer semi-permeable GUVs by the inclusion of DOTAP lipid in vesicles. Diffusion of molecules of different charge and size across GUVs are reported. Control over size-selective permeability is demonstrated by modulating the DOTAP lipid composition in different lipid systems without reconstituting membrane proteins. Such semi-permeable GUVs have immense applications for constructing synthetic cells.
Detail
Transition metal-free and temperature dependent one-pot access to phenanthrene-fused heterocycles via a 1,3-dipolar cycloaddition pathway†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04473D
A versatile, operationally simple, temperature-dependent, and transition metal-free one-pot protocol has been devised for the preparation of novel phenanthrene-fused pyrazoles. Notably, the overall process involved an intermolecular condensation, an intramolecular 1,3-dipolar cycloaddition, and an aromatization sequence starting from biaryl-2,2′-aldehydes bearing enoate esters with various hydrazine hydrochlorides. Notably, the sequential one-pot three-component operation has also been achieved. Importantly, it was also shown that this protocol was amenable to hydroxylamine hydrochloride as the nitrogen source and furnished phenanthrene-fused isoxazoles. Notably, the temperature dependent nature of this protocol was also demonstrated, which led to the formation of dealkoxylcarbonylated phenanthrene-fused pyrazoles at slightly higher temperatures and longer reaction times. Remarkably, this metal-free protocol effectively constructed two C–N bonds and one C–C bond and exhibited a broad substrate scope.
Detail
Chemical remodeling of the mycomembrane with chain-truncated lipids sensitizes mycobacteria to rifampicin†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC02364H
The outer mycomembrane of Mycobacterium tuberculosis and related pathogens is a robust permeability barrier that protects against antibiotic treatment. Here, we demonstrate that synthetic analogues of the mycomembrane biosynthetic precursor trehalose monomycolate bearing truncated lipid chains increase permeability of Mycobacterium smegmatis cells and sensitize them to treatment with the first-line anti-tubercular drug rifampicin. The reported strategy may be useful for enhancing entry of drugs and other molecules to mycobacterial cells, and represents a new way to study mycomembrane structure and function.
Detail
Multicolor circularly polarized luminescence inversion of metal–organic supramolecular polymers†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04068B
Metal–organic supramolecular polymers (MOSPs) with multicolor circularly polarized luminescence (CPL) and handedness inversion were constructed from the coordination-driven assembly of pyridine–cyanostilbene–cholesterol and metal salts by modulating the treatment modes, solvents, and metal ions.
Detail
An interrupted Heyns rearrangement approach for the regioselective synthesis of acylindoles†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04144A
An efficient and general method for the synthesis of 2- and 3-acylindoles has been achieved with high regioselectivity from o-acylanilines and α-hydroxycarbonyl or its equivalent. The strategy involves the intramolecular trapping of an in situ generated aminoenol intermediate and an interrupted Heyns rearrangement pathway, followed by aromatization or rearrangement/aromatization. Important features include excellent regiocontrol, good functional group tolerance, operational simplicity and application to gram-scale synthesis and the synthesis of an anti-tumor agent.
Detail
Self-assembly of alkylated lysine-dendron oxytocin amphiphiles for enhanced stability and sustained pharmacological activity†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03801G
Herein, we designed alkylated lysine-dendron oxytocin amphiphiles (ALOAs) 1G-OTK and 2G-OTK, which were self-assembled into spherical nanoparticles and nanostrips, respectively, and showed superior stability compared to native oxytocin. We found similar trends in the functional activity of ALOAs and native OT for human oxytocin receptor. This work may inspire the development of peptide drugs for clinical applications.
Detail
Fabrication of porous polyimide as cathode for high performance lithium-ion battery†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04287A
Herein, we report the preparation of porous polyimide (PI) with a cost-effective synthesis process by polycondensation between melamine and dianhydride monomers. The prepared porous PI served as a cathode for lithium-ion batteries (LIBs), and delivers a high discharge platform of 2.1 V and satisfactory electrochemical performance. Thus, the porous PI cathode provides another choice for LIBs.
Detail
Cucurbit[7]uril-based carbon dots for recognizing histamine†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03750A
Fluorescent carbon quantum dots (CQDs) were synthesized from cucurbit[7]uril (Q[7]) and 2,2-bis(hydroxymethyl)propionic (DMPA) by a hydrothermal method. The Q[7]–DMPA complex was confirmed by X-ray crystallography. The CQDs showed blue fluorescence, photostability, and ionic strength stability. They were used to detect histamine with a low limit of 2.33 × 10−6 M.
Detail
A foldable self-healing rocking chair zinc-ion battery using a three-dimensional zinc metal-free anode†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04360F
We developed H2Ti5O11·xH2O on carbon cloth (HTO·xH2O/CC) as a binder-free Zn metal-free anode. This ‘rocking chair’ battery incorporated a ZnMn2O4/CC cathode, HTO·xH2O/CC anode, and a polyacrylamide-based electrolyte, and exhibited satisfactory flexibility and self-healing. It displayed recoverable capacities after four repetitions of cutting and healing, indicating a potential using as a foldable and wearable battery.
Detail
Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04234K
We report the synthesis of 2-oxo-bicyclo[2.1.1]hexanes (2-oxo-BCHs) from bicyclobutanes (BCBs) and readily available enolate precursors. Glycine-derived enolates directly give protected 2-oxo-3-amino-BCH derivatives that can be further functionalized. Arylacetate derivatives are also suitable enolate precursors, giving 2-oxo-3-aryl-BCH scaffolds from readily available starting materials.
Detail
Dual emissive optically active gold nanoclusters endowed with circularly polarized phosphorescence†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04902G
Enantiomerically pure Au nanoclusters exhibiting dual-emission corresponding to fluorescence and phosphorescence were synthesized by adopting a facile approach. Chiral luminescence was observed for the triplet emission leading to circularly polarized phosphorescence, both in solution and in solid states. The nanoclusters exhibited aggregation induced emission, and the aggregated clusters exhibited chiral phosphorescence.
Detail
A ribose-functionalized NAD+ with versatile activity for ADP-ribosylation†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04343F
An NAD+ featuring an adenosyl 4′-azido functions as a general substrate for poly-ADP-ribose polymerases. Its derived mono- and poly-ADP-ribosylated proteins can be adequately recognized by distinct ADP-ribosylation-specific readers. This molecule represents the first ribose-functionalized NAD+ with versatile activities across different ADP-ribosyltransferases and provides insight into developing new probes for ADP-ribosylation.
Detail
Facile synthesis of supported CuNi nano-clusters as an electrochemical CO2 reduction catalyst with broad potential range†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03758D
A nitrogen-doped carbon-supported CuNi bimetallic nanocluster catalyst (CuNi–NC) was first synthesized via a facile ZIF-derived method. With a synergistic effect between Cu and Ni, the catalyst exhibited a maximum FECO of 96.3%. FECO is higher than 90% in a broad potential range of 600 mV, which was ascribed to the controllable pore size distribution. Density functional theory further demonstrated the preferred formation of *COOH in the catalytic process.
Detail
Koopmans' theorem for acidic protons†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04304E
The famous Brønsted acidity, which is relevant in many areas of experimental and synthetic chemistry, but also in biochemistry and other areas, is investigated from a new perspective. Nuclear electronic orbital methods, which explicitly account for the quantum character of selected protons, are applied. The resulting orbital energies of the proton wavefunction are interpreted and related to enthalpies of deprotonation and acid strength in analogy to the Koopmans' theorem for electrons. For a set of organic acids, we observe a correlation which indicates the validity of such a NEO-Koopmans' approach and opens up new opportunities for the computational investigation of more complex acidic systems.
Detail
Carborane-based heteromolecular extended networks driven by directional C–Te⋯N chalcogen bonding interactions†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04338J
We demonstrate that o-closo-(TeMe)2carborane directs, in the presence of linear ditopic neutral Lewis bases, the formation of co-crystals with 1D extended supramolecular networks. Specifically, the network formation is systematically stabilized by short and quasi-linear C–Te⋯N chalcogen-bonding (ChB) interactions. In sum, we report efficient carborane-based tectons to rationally design high-dimensional neutral heteromolecular networks.
Detail
69017
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.7 297 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/chemcomm
Submission Guidelines
https://www.rsc.org/publishing/journals/guidelines/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Feature articles Highlights Comments